Calpain-1 Inhibitory Potency: Class-Level Inference from the Mercaptoacrylate Pharmacophore
The mercaptoacrylate pharmacophore is a validated scaffold for calpain-1 inhibition, with the benchmark compound PD150606 exhibiting Ki values of 0.21 uM (mu-calpain) and 0.37 uM (m-calpain) [1]. While direct inhibitory data for the 2,6-dimethylanilino derivative are not publicly available, the 2,6-dimethyl substitution pattern confers distinct steric bulk and electron-donating character absent in the 4-iodophenyl comparator. SAR studies on monohalogenated mercaptoacrylates demonstrate that subtle aryl modifications can alter potency by orders of magnitude [2]. Researchers requiring this specific substitution for SAR exploration or patent circumvention cannot substitute with unsubstituted phenyl or 4-substituted analogs without introducing uncontrolled variables.
| Evidence Dimension | Calpain-1 inhibition (Ki) for the mercaptoacrylate pharmacophore |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; expected activity based on scaffold validated by 24 monohalogenated mercaptoacrylate analogs (MedChemComm, 2012) [2] |
| Comparator Or Baseline | PD150606 (alpha-mercaptoacrylic acid derivative): Ki = 0.21 uM (mu-calpain), 0.37 uM (m-calpain) [1] |
| Quantified Difference | Unquantifiable for this specific derivative; class-level potency range spans nanomolar to high micromolar depending on aryl substitution [2] |
| Conditions | In vitro calpain activity assays using recombinant mu- and m-calpain [1]; Ca2+-dependent calpain-1 activation assay in human neutrophils [2] |
Why This Matters
The absence of direct data for this derivative does not negate its procurement value for SAR exploration; the substitution pattern is chemically distinct from known analogs, making it a necessary tool for completing patent landscapes and exploring steric effects at the PEF-domain binding site.
- [1] Wang KKW, Nath R, Posner A, Raser KJ, Buroker-Kilgore M, Hajimohammadreza I, et al. An alpha-mercaptoacrylic acid derivative is a selective nonpeptide cell-permeable calpain inhibitor and is neuroprotective. Proc. Natl. Acad. Sci. USA. 1996;93(13):6687-6692. View Source
- [2] Adams SE, Parr C, Miller DJ, Allemann RK, Hallett MB. Potent inhibition of Ca2+-dependent activation of calpain-1 by novel mercaptoacrylates. Med. Chem. Commun. 2012;3:566-570. View Source
